1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine
Description
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine (hereafter referred to as Compound A) is a piperazine derivative featuring a benzodioxole moiety linked via a methyl group to the piperazine nitrogen, while the opposing nitrogen is substituted with a pyridine-4-carbonyl group modified by a cyclopropylmethoxy group at the 2-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as GPCRs, enzymes, and neurotransmitter transporters .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYTRLDIPXVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and piperazine derivatives. These intermediates are then subjected to various coupling reactions, often involving palladium-catalyzed cross-coupling reactions, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine: In medicinal chemistry, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Substituents
Several structurally related compounds share the 1-[(1,3-benzodioxol-5-yl)methyl]piperazine scaffold but differ in the substituent at the 4-position of the piperazine ring:
Key Observations :
- Steric and Lipophilic Profiles : The cyclopropylmethoxy group in Compound A introduces significant steric bulk compared to the smaller halogens (F, Cl) in Compounds B and C. This could influence membrane permeability and metabolic stability .
- Conformational Preferences : X-ray crystallography of Compound B and analogues reveals that the piperazine ring adopts a chair conformation , with the benzodioxole substituent in an equatorial position to minimize steric strain . Similar behavior is expected for Compound A.
Piperazine Derivatives with Aromatic Carbonyl/Sulfonyl Groups
Compounds with aryl carbonyl or sulfonyl groups at the piperazine 4-position exhibit diverse supramolecular interactions:
- Compound E (from ): 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine Supramolecular Features: Chains formed via C–H⋯O hydrogen bonds and aromatic π-stacking interactions . Comparison with Compound A: The methoxyphenyl group in Compound E introduces additional hydrogen-bond donors/acceptors, whereas Compound A’s pyridine may engage in π-π stacking with aromatic residues in biological targets.
Compound F (from ): 1-(4-Chlorophenyl)piperazine derivatives
- Functional Role : The 4-chlorophenyl group enhances lipophilicity, a feature shared with Compound C. Compound A’s cyclopropylmethoxy group provides similar lipophilicity but with reduced polarity.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| A | 2.8 | 0 | 6 | 6 |
| B | 2.1 | 0 | 4 | 5 |
| C | 3.5 | 0 | 4 | 5 |
| D | 2.3 | 0 | 6 | 6 |
logP values estimated using ChemDraw; rotatable bonds impact conformational flexibility.
Table 2: Supramolecular Interactions in Crystal Structures
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxole moiety , a piperazine ring , and a pyridine derivative . These structural elements contribute to its pharmacological profile. The molecular formula is , and it has a molecular weight of 342.38 g/mol.
| Component | Description |
|---|---|
| Benzodioxole | Known for antioxidant and anti-inflammatory properties. |
| Piperazine | Enhances pharmacological effects and solubility. |
| Pyridine | Imparts additional biological activity through receptor interactions. |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in metabolic processes, potentially affecting cellular proliferation and apoptosis.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies suggest it may inhibit the growth of various cancer cell lines, including prostate and breast cancer cells.
Antioxidant Properties
The benzodioxole component is known for its antioxidant capabilities, which may contribute to the compound's overall protective effects against oxidative stress. This property is crucial in preventing cellular damage in various diseases.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.
Case Studies
- Prostate Cancer Study : A study evaluated the effects of this compound on prostate cancer cell lines (LNCaP and PC3). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting potent activity.
- Breast Cancer Synergy : In combination with doxorubicin, the compound demonstrated enhanced cytotoxicity in MDA-MB-231 breast cancer cells, indicating potential for synergistic therapeutic strategies.
- Neuroprotective Effects : Another study explored its effects on neuronal cells subjected to oxidative stress. The compound significantly reduced cell death compared to control groups, suggesting neuroprotective properties.
Q & A
Q. What are the recommended synthetic routes and critical steps for synthesizing this compound?
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the benzodioxole-methylpiperazine core via nucleophilic substitution or reductive amination .
- Step 2: Coupling of the pyridine-4-carbonyl moiety using carbodiimide-mediated amidation or palladium-catalyzed cross-coupling .
- Critical steps: Purification via normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate intermediates .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Structural confirmation: Employ H/C NMR to verify substituent positions (e.g., benzodioxole methyl protons at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence polarization assays (e.g., ATP-competitive binding) .
- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays in bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Q. What strategies optimize synthetic yield and scalability?
- Catalyst selection: Use Pd(OAc)/Xantphos for efficient pyridine coupling (yield improvement from 45% to 72%) .
- Solvent optimization: Replace DMF with acetonitrile to reduce side reactions during cyclopropane methoxy group installation .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking: Use AutoDock Vina to model binding to dopamine D3 receptors (focus on piperazine-pyridine interactions) .
- MD simulations: Simulate 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments .
Q. How can solubility and stability challenges in formulation be addressed?
Q. What analytical methods quantify the compound in biological matrices?
- LC-MS/MS: Employ a Shimadzu 8060 system with electrospray ionization (ESI+) and MRM transitions (e.g., m/z 450 → 123) .
- Validation parameters: Ensure linearity (R > 0.99), precision (CV < 15%), and recovery (>85%) per FDA guidelines .
Q. What pharmacokinetic challenges arise in in vivo studies?
- Bioavailability: Low oral absorption (<20%) due to high logP (~4.5); consider nanoemulsion delivery .
- Metabolite identification: Use UPLC-QTOF to detect hydroxylated derivatives in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
